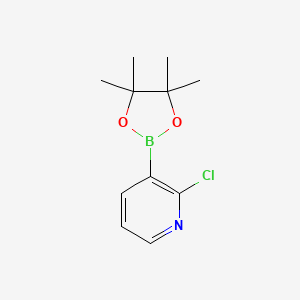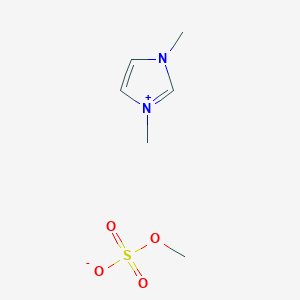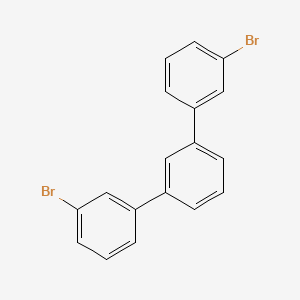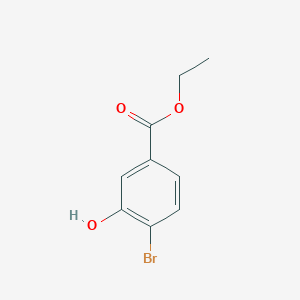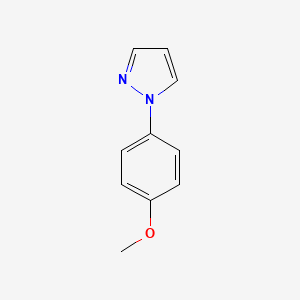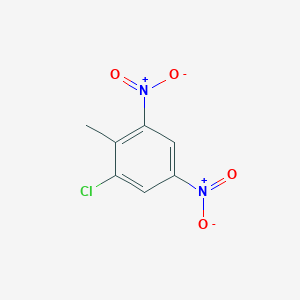
1-Chloro-2-methyl-3,5-dinitrobenzene
Vue d'ensemble
Description
1-Chloro-2-methyl-3,5-dinitrobenzene (CMDNB) is an aromatic chemical compound that is commonly used as an intermediate in organic synthesis. It is also used in the manufacture of pharmaceuticals, fragrances, dyes and other products. CMDNB is a colorless, crystalline solid with a molecular weight of 207.55 g/mol and a melting point of 122-123°C. It is soluble in water, alcohols, and most organic solvents.
Applications De Recherche Scientifique
- Application Summary : 1-Chloro-2-methyl-3,5-dinitrobenzene is a chemical compound used in various applications. It is often used as a reagent or intermediate in chemical reactions .
- Methods of Application : This compound is typically used in a laboratory setting, following standard safety procedures for handling chemical reagents .
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific reaction or process it is used in .
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, often including the use of 1-Chloro-2-methyl-3,5-dinitrobenzene as a reagent .
- Results or Outcomes : The synthesis of indole derivatives results in compounds with various biologically vital properties .
General Properties and Uses
Synthesis of Indole Derivatives
- Application Summary : Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Methods of Application : Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
- Results or Outcomes : The preparation of nitro compounds results in compounds with various properties .
- Application Summary : Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring .
- Methods of Application : For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
- Results or Outcomes : This reaction results in the formation of a new carbon-nitrogen bond .
Preparation of Nitro Compounds
Nucleophilic Aromatic Substitution
- Application Summary : Nitro compounds, including 1-Chloro-2-methyl-3,5-dinitrobenzene, can be used in the synthesis of dyes. These dyes can be used in various industries, including textiles, plastics, and printing .
- Methods of Application : The specific methods of application can vary greatly depending on the specific dye being synthesized .
- Results or Outcomes : The synthesis of dyes results in compounds with various color properties .
- Application Summary : Nitro compounds, including 1-Chloro-2-methyl-3,5-dinitrobenzene, can be used in the synthesis of pharmaceuticals .
- Methods of Application : The specific methods of application can vary greatly depending on the specific drug being synthesized .
- Results or Outcomes : The synthesis of pharmaceuticals results in compounds with various medicinal properties .
Preparation of Dyes
Pharmaceutical Research
Propriétés
IUPAC Name |
1-chloro-2-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPDWARCDGMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541004 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-3,5-dinitrobenzene | |
CAS RN |
96-90-2 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



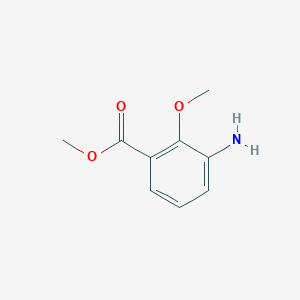
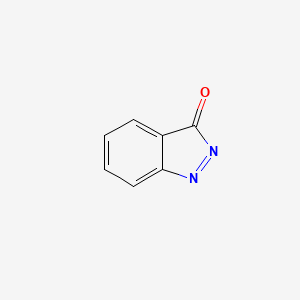
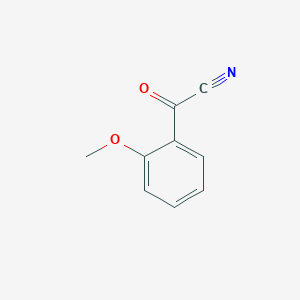
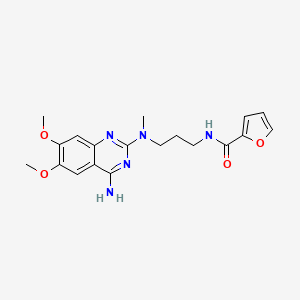

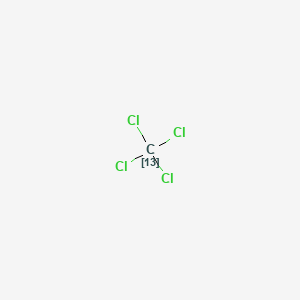
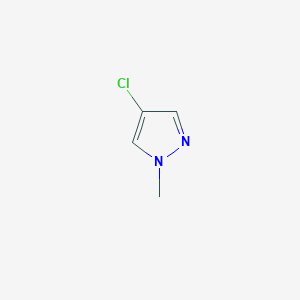
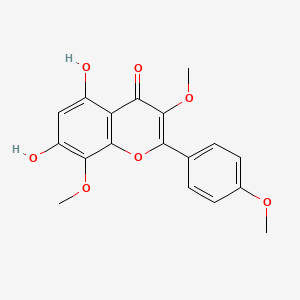
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
